Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Übersicht

Beschreibung

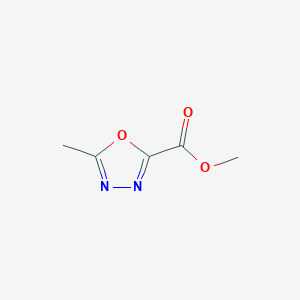

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound with the molecular formula C5H6N2O3. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms, making it an important scaffold in the synthesis of various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of methyl hydrazinecarboxylate with acyl chlorides under reflux conditions can yield the desired oxadiazole . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid, which facilitates the condensation of N-acylbenzotriazoles with acylhydrazides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized heterocycles .

Wissenschaftliche Forschungsanwendungen

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound belonging to the oxadiazole family, known for its wide-ranging applications in medicinal chemistry and diverse biological activities. Its molecular formula is C5H6N2O3. This compound's unique substitution pattern provides it with distinct chemical and biological properties compared to other oxadiazole derivatives.

Scientific Research Applications

This compound serves as a versatile building block in scientific research, finding applications in chemistry, biology, medicine, and industry.

Chemistry

- It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology

- It is employed in the development of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.

- Due to its fluorescent properties, it can be used as a fluorescent probe for biological imaging applications. It binds to specific biological targets, enabling visualization under a microscope and providing insights into cell biology and disease pathology.

Medicine

- It is explored as a potential therapeutic agent in treating various diseases, including cancer, Alzheimer's disease, and infectious diseases .

- It has demonstrated potential in inhibiting cancer cell proliferation by targeting key enzymes involved in nucleic acid metabolism.

- It exhibits anti-infective properties by disrupting biochemical pathways critical for pathogen survival.

- It interacts with enzymes like thymidylate synthase and topoisomerase II, which are essential for DNA synthesis and cell division.

Industry

- It is utilized in producing agrochemicals, pharmaceuticals, and specialty chemicals.

- Oxadiazoles, including this compound, are used in agriculture for their herbicidal, insecticidal, and fungicidal properties. They can be formulated into pesticides or directly applied to crops, often combined with other chemicals to enhance their efficacy. The use of oxadiazoles has shown effectiveness in protecting plants from various phytopathogenic fungi and pests, contributing to improved crop yields.

Analytical Chemistry

- The compound has been applied as an electrochemical sensor due to its electron-rich structure. It is incorporated into sensor designs to detect specific analytes through changes in electrical properties. Sensors utilizing this compound have demonstrated sensitivity and selectivity in detecting various substances, including biomolecules and environmental pollutants.

Chemical Engineering

- This compound is investigated for its role as a catalyst in organic reactions. It is tested in various reaction conditions to evaluate its catalytic efficiency and selectivity. Preliminary results suggest that it can act as an effective catalyst, potentially offering a more sustainable alternative to traditional catalysts.

This compound exhibits a range of biological activities, including anticancer and anti-infective effects. These effects are mediated through various mechanisms, such as enzyme interaction, cell signaling modulation, and biochemical pathway disruption.

- Anticancer Properties: It has shown promise in inhibiting cancer cell proliferation by targeting key enzymes involved in nucleic acid metabolism.

- Anti-infective Effects: The compound demonstrates anti-infective properties by disrupting biochemical pathways critical for pathogen survival.

- Enzyme Inhibition: It interacts with various enzymes such as thymidylate synthase and topoisomerase II, which are essential for DNA synthesis and cell division.

Promising derivatives of 1,3,4-oxadiazole

Several derivatives of 1,3,4-oxadiazoles have demonstrated promising antimicrobial activity :

- Compounds 4a–c showed antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA) strains .

- 1,3,4-oxadiazole derivatives showed antibacterial activity against Gram-positive and Gram-negative bacteria .

- Compounds 8a and 8b strongly inhibited Mycobacterium bovis BCG .

- Compound 21c showed antimycobacterial activity on susceptible and drug-resistant M. tuberculosis strains .

- Compound 22a was most active against Staphylococcus aureus, while 22b and 22c were most effective against Bacillus subtilis .

Potential for treating Alzheimer's disease and other tauopathies

Wirkmechanismus

The mechanism of action of methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring acts as an electron-withdrawing group, enhancing the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can inhibit the activity of enzymes like thymidylate synthase and topoisomerase II, leading to antiproliferative effects on cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate

- Ethyl 5-(((tert-butoxycarbonyl)amino)methyl)-1,3,4-oxadiazole-2-carboxylate

- 1,3,4-Oxadiazole-2-carbaldehyde

Uniqueness

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position enhances its stability and reactivity compared to other oxadiazole derivatives .

Biologische Aktivität

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a member of the oxadiazole family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious disease treatment. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation by targeting key enzymes involved in nucleic acid metabolism.

- Anti-infective Effects : The compound demonstrates anti-infective properties by disrupting biochemical pathways critical for pathogen survival.

- Enzyme Inhibition : It interacts with various enzymes such as thymidylate synthase and topoisomerase II, which are essential for DNA synthesis and cell division.

The biological effects of this compound can be attributed to several mechanisms:

-

Enzyme Interaction : The compound binds to specific enzymes, leading to inhibition or modulation of their functions. For example:

- Thymidylate Synthase : Inhibition can disrupt DNA synthesis in rapidly dividing cells.

- Topoisomerase II : Targeting this enzyme affects DNA replication and transcription processes.

- Cell Signaling Modulation : The compound influences cellular signaling pathways that regulate gene expression and metabolic processes. This modulation can lead to altered cell cycle progression and apoptosis in cancer cells.

- Biochemical Pathway Disruption : By interfering with critical biochemical pathways, this compound can inhibit the growth of various pathogens .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound. Key findings include:

Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of cancer cell lines by targeting enzymes critical for tumor growth. The compound was tested against various cancer types and showed significant cytotoxicity.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HePG-2 | 21.19 |

| MCF-7 | 30.91 |

| PC3 | 49.32 |

These results indicate that lower IC50 values correlate with higher potency against cancer cells .

Anti-infective Properties

Research highlighted the anti-infective potential of this compound through its ability to inhibit specific biochemical pathways essential for pathogen survival. This activity is particularly relevant in developing treatments for infections resistant to conventional therapies .

Eigenschaften

IUPAC Name |

methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSJDHGAPMBMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622417 | |

| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37641-35-3 | |

| Record name | Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.